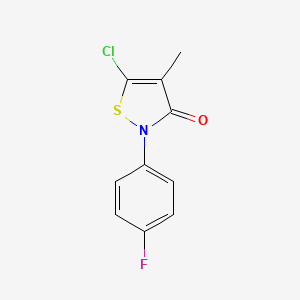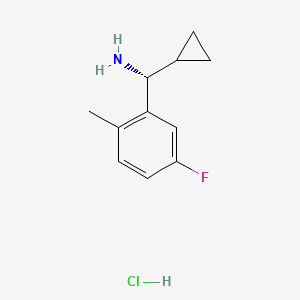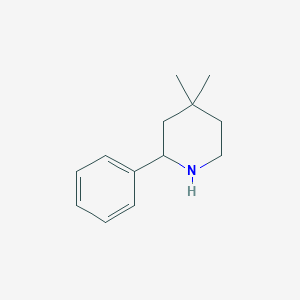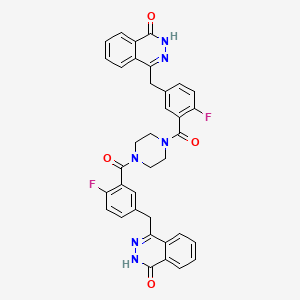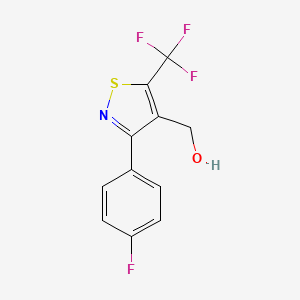
(R)-6-Bromo-7-methylchroman-4-aminehcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Bromination: The starting material, 7-methylchroman, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 4-position.
Formation of Hydrochloride Salt: The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of ®-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the production process.
化学反応の分析
Types of Reactions
®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives.
科学的研究の応用
®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
類似化合物との比較
Similar Compounds
6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
7-Methylchroman-4-amine: Does not have the bromine atom, which may alter its biological activity.
6-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.
Uniqueness
®-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the amine group, along with the hydrochloride salt form, makes it a versatile compound for various research applications.
特性
CAS番号 |
1213560-35-0 |
|---|---|
分子式 |
C10H12BrNO |
分子量 |
242.11 g/mol |
IUPAC名 |
(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChIキー |
WTCDOBVYPQNVCJ-SECBINFHSA-N |
異性体SMILES |
CC1=CC2=C(C=C1Br)[C@@H](CCO2)N |
正規SMILES |
CC1=CC2=C(C=C1Br)C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



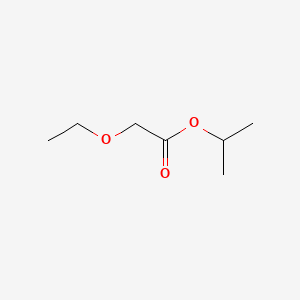





![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
